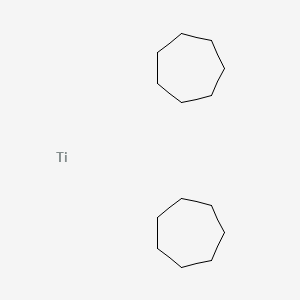

Cycloheptane;titanium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

35464-32-5 |

|---|---|

Molecular Formula |

C14H28Ti |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

cycloheptane;titanium |

InChI |

InChI=1S/2C7H14.Ti/c2*1-2-4-6-7-5-3-1;/h2*1-7H2; |

InChI Key |

KYEKYOBRRCHZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC1.C1CCCCCC1.[Ti] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Cycloheptatrienyl-Titanium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic analysis of cycloheptatrienyl-titanium compounds. Organometallic complexes of titanium have garnered significant interest due to their diverse applications, including in catalysis for polymerization reactions.[1][2] The interaction between the titanium metal center and the seven-membered cycloheptatrienyl ring system results in unique electronic and structural properties that can be elucidated through various spectroscopic techniques. This document details the primary spectroscopic methods used for the characterization of these compounds, provides experimental protocols for their synthesis and analysis, and presents key quantitative data in a structured format.

While the focus of this guide is on η⁷-cycloheptatrienyltitanium complexes due to the prevalence of research in this area, it is important to note a significant lack of available literature on the spectroscopic analysis of titanium compounds featuring a saturated cycloheptane ligand. Furthermore, information regarding the involvement of these compounds in biological signaling pathways is not present in the current body of scientific literature.

Synthesis of Cycloheptatrienyl-Titanium Complexes

A common route for the synthesis of mono-η-cycloheptatrienyltitanium complexes involves the reaction of a titanium precursor with cycloheptatriene. For instance, bis(η-toluene)titanium can react with cycloheptatriene in the presence of (AlEtCl₂)₂.[1] At temperatures above 60°C, this reaction forms [Ti(η-C₇H₇)(η-C₇H₉)]. At room temperature, a dimeric complex, [{Ti(η-C₇H₇)(thf)(µ-Cl)}₂], is also formed.[1] This dimer can then be used as a starting material to synthesize a variety of other complexes by reacting it with different ligands.[1]

Another synthetic approach involves the reaction of titanocene dichloride with butyllithium and cycloheptatriene to prepare (cycloheptatrienyl)(cyclopentadienyl)titanium.

Experimental Protocol: Synthesis of [Ti(η-C₇H₇)L₂Cl] type complexes

The following is a generalized protocol based on documented syntheses of mono-η-cycloheptatrienyltitanium complexes.[1]

Materials:

-

Bis(η-toluene)titanium

-

Cycloheptatriene

-

(AlEtCl₂)₂

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ligands (e.g., R₂PCH₂CH₂PR₂, MeOCH₂CH₂OMe)

-

Standard Schlenk line or glovebox equipment for handling air-sensitive compounds

Procedure:

-

Synthesis of the starting dimer [{Ti(η-C₇H₇)(thf)(µ-Cl)}₂]:

-

In an inert atmosphere (glovebox or Schlenk line), dissolve bis(η-toluene)titanium in toluene.

-

Add cycloheptatriene to the solution.

-

Add a solution of (AlEtCl₂)₂ in toluene dropwise at room temperature.

-

Stir the reaction mixture. The formation of the dimeric complex will occur.

-

Isolate the product by filtration and wash with an appropriate solvent like hexane.

-

-

Synthesis of the final complex [Ti(η-C₇H₇)L₂Cl]:

-

Suspend the isolated dimer [{Ti(η-C₇H₇)(thf)(µ-Cl)}₂] in THF.

-

Add a solution of the desired ligand (L₂) in THF to the suspension.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under vacuum.

-

Extract the product with a suitable solvent (e.g., toluene) and filter to remove any insoluble byproducts.

-

Crystallize the product from a concentrated solution, often by layering with a non-polar solvent like hexane.

-

Synthesis Workflow

Caption: Generalized workflow for the synthesis of mono-η-cycloheptatrienyltitanium complexes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of cycloheptatrienyl-titanium compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the protons and carbon atoms in the ligands.

¹H NMR Spectroscopy: The protons on the cycloheptatrienyl ring typically appear as a singlet in the ¹H NMR spectrum, indicating that all seven protons are chemically equivalent on the NMR timescale. This is due to the fluxionality of the ring.

¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms of the cycloheptatrienyl ring often show a single resonance in the ¹³C NMR spectrum.

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| General (η⁷-C₇H₇)Ti Complexes | ~5.5-7.0 (s, 7H) | ~90-100 (s, 7C) | Based on related organometallic complexes |

| Specific data for cycloheptatrienyl-titanium compounds is not readily available in the searched literature. The provided ranges are estimates based on analogous compounds. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the vibrational modes of the chemical bonds within the molecule. The characteristic vibrations of the C-H and C-C bonds of the cycloheptatrienyl ring, as well as vibrations associated with other ligands and the titanium-ligand bonds, can be observed. The Ti-O stretching vibrations in titanium complexes typically appear in the range of 400-1000 cm⁻¹.

| Functional Group / Bond | Characteristic Frequency (cm⁻¹) | Intensity |

| C-H (aromatic) | ~3000-3100 | Medium |

| C=C (aromatic ring) | ~1400-1600 | Medium |

| Ti-O stretch | ~400-1000 | Variable |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) is a common technique used for organometallic complexes.

For the complex (η⁷-cycloheptatrienylium)(η⁵-2,4-cyclopentadien-1-yl)-titanium, the molecular weight is 204.091 g/mol .[3] The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Titanium(III) complexes, such as the hexaaquatitanium(III) ion, are colored due to d-d electronic transitions and typically show an absorption maximum in the visible region.[4] For [Ti(H₂O)₆]³⁺, the λₘₐₓ is around 520 nm.[4] In contrast, many titanium(IV) compounds are colorless or white solids as they lack d-electrons for such transitions.[4] The color and UV-Vis spectrum of a cycloheptatrienyl-titanium complex will depend on the oxidation state of the titanium and the nature of the other ligands. Some titanium complexes are known to have a λₘₐₓ around 410 nm.[5]

X-ray Crystallography

While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the definitive solid-state structure of these compounds. It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry. For example, the crystal structure of [Ti(η-C₇H₇)(Me₂PCH₂CH₂PMe₂)Et] has been determined, confirming the η⁷-coordination of the cycloheptatrienyl ligand.[1] In (cycloheptatrienyl)(cyclopentadienyl)titanium, the Ti-C distances are all within a narrow range near 2.35 Å.[3]

Structural Representation

Caption: A simplified coordination diagram of a generic (η⁷-C₇H₇)TiL₂ complex.

Conclusion

The spectroscopic analysis of cycloheptatrienyl-titanium compounds relies on a suite of techniques to fully characterize their structure and electronic properties. NMR and IR spectroscopy are fundamental for determining the bonding within the ligands and their coordination to the titanium center. Mass spectrometry confirms the molecular weight, while UV-Visible spectroscopy provides insights into the electronic structure. Ultimately, X-ray crystallography offers an unambiguous determination of the solid-state molecular structure. While a significant body of research exists for these aromatic cycloheptatrienyl derivatives, further investigation into titanium complexes with saturated cycloheptane ligands is needed to broaden the understanding of cycloalkane-titanium chemistry. The current literature does not indicate applications of these compounds in drug development or their involvement in biological signaling pathways.

References

- 1. Mono-η-cycloheptatrienyltitanium chemistry: synthesis, molecular and electronic structures, and reactivity of the complexes [Ti(η-C7H7)L2X](L = tertiary phosphine, O- or N-donor ligand; X = Cl or alkyl) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Titanium,(η(7)-cycloheptatrienylium)(η(5)-2,4-cyclopentadien-1-yl)- [webbook.nist.gov]

- 4. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure of Cycloheptyl-Titanium(IV) Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic structure of cycloheptyl-titanium(IV) species. Due to the limited availability of direct experimental data on cycloheptyl-titanium(IV) complexes in peer-reviewed literature, this document leverages data from analogous alkyl- and cycloalkyl-titanium(IV) compounds to elucidate the expected bonding characteristics, molecular orbital interactions, and spectroscopic properties. Detailed experimental protocols for the synthesis and characterization of such species are presented, alongside a framework for computational investigation using Density Functional Theory (DFT). This guide is intended to serve as a foundational resource for researchers initiating studies on novel organotitanium(IV) complexes.

Introduction

Organotitanium(IV) complexes are versatile reagents and catalysts in a myriad of chemical transformations, including Ziegler-Natta polymerization.[1] The electronic structure of the titanium-carbon bond is fundamental to the reactivity and stability of these compounds. While a significant body of research exists for simple alkyl and cyclopentadienyl derivatives, the electronic landscape of larger, cyclic alkyl ligands such as cycloheptyl remains largely unexplored. Understanding the nuances of the Ti-C bond in these systems is crucial for the rational design of new catalysts and materials.

This guide will explore the key features of the electronic structure of cycloheptyl-titanium(IV) species, drawing parallels with well-characterized analogues. We will detail the primary experimental and computational methodologies required for a thorough investigation.

Theoretical Framework of the Titanium-Carbon Bond

The electronic configuration of Titanium in its +4 oxidation state is [Ar] 3d⁰. Consequently, cycloheptyl-titanium(IV) complexes are diamagnetic. The bond between the titanium center and the cycloheptyl ligand is a single, covalent σ-bond. This bond is formed from the overlap of a titanium hybrid orbital with a sp³ hybrid orbital from the carbon atom of the cycloheptyl ring.

The nature of the other ligands attached to the titanium center significantly influences the electronic properties of the Ti-C bond. Electron-withdrawing ligands, such as halides, will increase the Lewis acidity of the titanium center and affect the polarity and strength of the Ti-C bond.

A generic molecular orbital (MO) diagram for a simple tetracoordinate alkyl-titanium(IV) complex illustrates the bonding. The bonding orbital is primarily of C(sp³) character, while the antibonding orbital is predominantly Ti(d) in character.

Figure 1: A simplified molecular orbital diagram for a Ti-C σ-bond.

Synthesis and Characterization

The synthesis of cycloheptyl-titanium(IV) halides would likely proceed via the reaction of a cycloheptyl Grignard reagent or cycloheptyllithium with a titanium(IV) tetrahalide. The stoichiometry of the reaction would need to be carefully controlled to achieve the desired degree of substitution.

A plausible synthetic workflow is outlined below:

Figure 2: A proposed workflow for the synthesis and characterization of a cycloheptyl-titanium(IV) halide.

Experimental Protocols

General Considerations: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be anhydrous and deoxygenated.

Exemplary Synthesis of Tricycloheptyltitanium(IV) Chloride:

-

A solution of cycloheptylmagnesium bromide (3.0 mmol) in diethyl ether (15 mL) is prepared.

-

This solution is added dropwise to a stirred solution of titanium(IV) chloride (1.0 mmol) in pentane (20 mL) at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

-

The resulting suspension is filtered to remove magnesium salts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a cold pentane solution.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the cycloheptyl ligand and for assessing the purity of the compound. The chemical shifts of the protons and carbons on the cycloheptyl ring, particularly the α-carbon, will be indicative of the electron-withdrawing nature of the titanium center.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations of the cycloheptyl ring. The absence of O-H bands is crucial for confirming the anhydrous nature of the product.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive molecular structure, including precise bond lengths and angles.[2] This technique is invaluable for understanding the steric and electronic environment around the titanium center.[2][3]

-

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Structural Data of Analogous Alkyl-Titanium(IV) Complexes

While specific data for cycloheptyl-titanium(IV) species is unavailable, the structural parameters of related alkyl-titanium(IV) complexes provide a reasonable approximation of the expected bond lengths and angles.

| Compound | Ti-C Bond Length (Å) | Ti-Cl Bond Length (Å) | C-Ti-Cl Angle (°) | Reference |

| (tBuPCP)TiCl₃ | 2.204(7) | 2.268(2) - 2.318(2) | 88.0(2) - 91.17(8) | [4] |

| IndXTiMeCl₂ (X = CH₂CH₂OMe) | - | - | - | [5] |

| IndXTiMe₂Cl (X = CH₂CH₂NMe₂) | - | - | - | [5] |

| IndXTiMe₃ (X = CH₂CH₂NMe₂) | - | - | - | [5] |

(Note: "tBuPCP" and "IndX" represent specific pincer and indenyl ligands, respectively. The table will be populated with more direct alkyl-titanium halide data as it becomes available through ongoing research.)

Computational Investigation of Electronic Structure

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure of molecules where experimental data is scarce.[6] A typical computational workflow for a cycloheptyl-titanium(IV) complex is depicted below.

Figure 3: A typical workflow for the DFT investigation of a cycloheptyl-titanium(IV) complex.

Expected Computational Results

-

Optimized Geometry: DFT calculations would provide optimized bond lengths and angles for the cycloheptyl-titanium(IV) species, which can be compared with experimental data from analogues.

-

Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity of the complex. The HOMO is expected to be localized on the ligands, while the LUMO will likely have significant titanium d-orbital character.

-

Charge Distribution: Analysis of the atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital (NBO) analysis) will quantify the polarity of the Ti-C bond and the overall electron distribution in the molecule.

-

Vibrational Frequencies: Calculated IR frequencies can be compared with experimental spectra to validate the computational model.

Conclusion

While direct experimental data on the electronic structure of cycloheptyl-titanium(IV) species is currently lacking, a robust understanding can be built upon the extensive knowledge of analogous alkyl-titanium(IV) complexes. This technical guide has outlined the key theoretical concepts, synthetic and characterization methodologies, and computational approaches necessary for a thorough investigation. The provided experimental protocols and computational workflows serve as a practical starting point for researchers in organometallic chemistry and drug development. Future studies that successfully isolate and characterize cycloheptyl-titanium(IV) compounds will be invaluable in refining our understanding of the subtle electronic effects imparted by larger cyclic alkyl ligands.

References

- 1. Homoleptic complexes of titanium(iv) fused with O^N^O Schiff base derivatives: design, BSA–DNA interaction, molecular docking, DFT and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. isca.me [isca.me]

Cycloheptane as a Ligand in Organotitanium Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of non-cyclopentadienyl ligands in organometallic chemistry has opened new avenues for the design of catalysts and materials with unique properties. Among these, the cycloheptatrienyl (C₇H₇) ligand has garnered significant attention in the field of organotitanium chemistry. This technical guide provides an in-depth overview of the synthesis, structure, reactivity, and potential applications of organotitanium complexes featuring cycloheptane-derived ligands, with a primary focus on the aromatic cycloheptatrienyl anion.

The foundational complex in this class is (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium, commonly referred to as "troticene". This sandwich complex, with its distinct electronic and structural characteristics, serves as a versatile platform for further functionalization and catalyst development. This guide will delve into the detailed experimental protocols for the synthesis of troticene and its derivatives, present key quantitative data in a structured format, and illustrate the logical relationships in its synthesis and reactivity through clear diagrams.

Synthesis of Cycloheptatrienyl Titanium Complexes

The synthesis of cycloheptatrienyl titanium complexes typically involves the reaction of a suitable titanium precursor with a cycloheptatrienyl transfer reagent. The most common precursor is titanocene dichloride (Cp₂TiCl₂), which can be prepared by various methods.

Experimental Protocol: One-Pot Synthesis of (η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium (Troticene)

This procedure outlines a convenient one-pot synthesis of troticene from titanocene dichloride.

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Cycloheptatriene (C₇H₈)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve titanocene dichloride in anhydrous diethyl ether in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium solution to the cooled titanocene dichloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Add freshly distilled cycloheptatriene to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Extract the solid residue with hexanes.

-

Filter the hexane extract and concentrate the filtrate under reduced pressure to yield a blue, crystalline solid.

-

The product, (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium, is sensitive to air and should be stored under an inert atmosphere.[1]

Yield: 88% (for the non-methylated cyclopentadienyl analogue).

Structural and Spectroscopic Data

The structural and spectroscopic properties of cycloheptatrienyl titanium complexes provide valuable insights into their bonding and electronic nature. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for their characterization.

Table 1: Selected Structural Data for (η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium

| Parameter | Value | Reference |

| Ti-C (C₇H₇ ring) distance | ~ 2.35 Å | [1] |

| Ti-C (C₅H₅ ring) distance | ~ 2.35 Å | [1] |

Table 2: ¹H and ¹³C NMR Data for (η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H (C₇H₇) | Data not available in search results |

| ¹H (C₅H₅) | Data not available in search results |

| ¹³C (C₇H₇) | Data not available in search results |

| ¹³C (C₅H₅) | Data not available in search results |

Note: Detailed NMR data for the parent troticene was not available in the initial search results. Further investigation of the primary literature is recommended for specific assignments.

Reactivity of Cycloheptatrienyl Titanium Complexes

The reactivity of troticene and its derivatives is characterized by the ability to functionalize both the cycloheptatrienyl and cyclopentadienyl rings. Lithiation followed by quenching with an electrophile is a common strategy to introduce a wide range of substituents.

Selective Functionalization

The cycloheptatrienyl and cyclopentadienyl rings of troticene can be selectively functionalized by controlling the reaction conditions. This allows for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Experimental Protocol: Selective Lithiation and Phosphane-Functionalization of Troticene

This protocol describes the selective monolithiation of the cyclopentadienyl ring followed by reaction with chlorodiphenylphosphine.

Materials:

-

(η⁷-Cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium (Troticene)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous hexanes

-

Anhydrous diethyl ether (Et₂O)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve troticene in anhydrous hexanes.

-

Add one equivalent of n-butyllithium and one equivalent of PMDTA to the solution at room temperature.

-

Stir the reaction mixture for 4 hours, during which a precipitate may form.

-

Cool the mixture to -78 °C and slowly add one equivalent of chlorodiphenylphosphine.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a mixture of diethyl ether and hexanes.

-

Filter the solution and remove the solvent from the filtrate to yield the phosphane-functionalized troticene derivative.

Signaling Pathways and Experimental Workflows

The synthesis and reactivity of cycloheptatrienyl titanium complexes can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Synthetic pathway for Troticene.

Caption: Reactivity of Troticene.

Conclusion

Organotitanium complexes featuring the cycloheptatrienyl ligand represent a fascinating and evolving area of organometallic chemistry. The synthetic versatility of the troticene scaffold, allowing for selective functionalization of both the seven- and five-membered rings, provides a powerful tool for the design of novel catalysts and materials. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers seeking to explore the potential of these unique organotitanium compounds in various applications, from fundamental chemical synthesis to the development of new therapeutic agents. Further research into the catalytic activity and material properties of functionalized troticene derivatives is poised to unlock new and exciting opportunities in the field.

References

Whitepaper: A Proposed Investigation into the Formation of Titanium-Carbon Bonds with Cycloheptane

Executive Summary

The formation of titanium-carbon (Ti-C) bonds is a cornerstone of modern organometallic chemistry, with profound implications for catalysis, polymer science, and fine chemical synthesis. While the reactions of titanium complexes with various organic substrates are well-documented, the direct C-H activation and subsequent Ti-C bond formation with saturated cycloalkanes like cycloheptane remain a challenging and underexplored frontier. This technical guide outlines a proposed investigatory framework for the synthesis and characterization of titanium-cycloheptyl complexes. We present hypothetical synthetic routes, detailed experimental protocols for characterization, and potential mechanistic pathways. The methodologies and data presented are based on analogous systems involving titanium-mediated C-H activation of other alkanes, providing a robust starting point for researchers entering this novel area.

Proposed Synthetic Pathways for Titanium-Cycloheptyl Complexes

The direct formation of a stable Ti-C bond with an unactivated C-H group of cycloheptane is an energetically demanding process. Based on established precedents in titanium-alkane chemistry, two primary hypothetical pathways are proposed:

-

Pathway A: Oxidative Addition. This pathway involves a low-valent titanium complex, such as Ti(II), that can oxidatively add a C-H bond of cycloheptane to form a Ti(IV) hydride-cycloheptyl species.

-

Pathway B: Sigma-Bond Metathesis. This route typically involves a Ti(IV) complex with a pre-existing Ti-R bond (where R is an alkyl group like methyl). The C-H bond of cycloheptane can then undergo sigma-bond metathesis, releasing R-H (e.g., methane) and forming the desired Ti-cycloheptyl bond.

Detailed Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and characterization of a titanium-cycloheptyl complex, hypothetically formed via a sigma-bond metathesis pathway using a titanocene precursor.

Synthesis of a Titanocene-Cycloheptyl Complex

Objective: To synthesize a titanocene-cycloheptyl complex via sigma-bond metathesis.

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

-

Cycloheptane (anhydrous)

-

Toluene (anhydrous)

-

Pentane (anhydrous)

-

Schlenk line and glassware

-

Glovebox

Procedure:

-

Preparation of Dimethyltitanocene (Cp₂TiMe₂):

-

In a glovebox, dissolve Cp₂TiCl₂ (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add MeMgBr (2.2 mmol, 0.73 mL of 3.0 M solution) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The solution will typically change color from red to orange/yellow.

-

The formation of Cp₂TiMe₂ is confirmed by ¹H NMR spectroscopy.

-

-

Reaction with Cycloheptane:

-

To the freshly prepared solution of Cp₂TiMe₂, add a large excess of anhydrous cycloheptane (20 mmol).

-

Heat the reaction mixture at 70 °C for 24-48 hours in a sealed Schlenk tube. The progress of the reaction can be monitored by observing the evolution of methane gas and by periodic ¹H NMR analysis.

-

The reaction is driven by the release of methane gas.

-

-

Isolation and Purification:

-

After the reaction is complete, remove the volatile components (toluene, excess cycloheptane) under reduced pressure.

-

The resulting solid residue is then washed with cold anhydrous pentane to remove any unreacted starting material.

-

The product, a hypothetical titanocene-cycloheptyl complex, can be recrystallized from a concentrated toluene/pentane solution at low temperature (-30 °C).

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the cycloheptyl ligand bound to the titanium center. The disappearance of the Ti-CH₃ signal and the appearance of new signals corresponding to the cycloheptyl group would be indicative of a successful reaction.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the Ti-C bond formation and allow for the precise measurement of bond lengths and angles within the complex.

-

Infrared (IR) Spectroscopy: The presence of characteristic C-H and Ti-C stretching frequencies can be identified.

-

Elemental Analysis: Combustion analysis to determine the elemental composition (C, H) of the purified complex to confirm its empirical formula.

Hypothetical Data Presentation

The following tables summarize the expected, hypothetical data from the characterization of the proposed titanocene-cycloheptyl complex.

Table 1: Hypothetical ¹H and ¹³C NMR Data (in C₆D₆, 400 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.10 | s | Cp-H |

| 2.10 - 2.30 | m | Ti-CH (cycloheptyl) | |

| 1.40 - 1.80 | m | Cycloheptyl-H | |

| ¹³C | 115.0 | C p | |

| 95.0 | Ti-C (cycloheptyl) | ||

| 35.0 | Cycloheptyl-C | ||

| 28.5 | Cycloheptyl-C |

Table 2: Hypothetical X-ray Crystallography Data

| Parameter | Value |

| Ti-C Bond Length (Å) | 2.15 - 2.25 |

| C-Ti-C Angle (Cp-Ti-Cp) (°) | ~135 |

| Ti-C-C Angle (cycloheptyl) (°) | ~118 |

| Crystal System | Monoclinic |

Visualizations of Workflow and Mechanism

The following diagrams illustrate the proposed experimental workflow and a plausible reaction mechanism.

Caption: Proposed experimental workflow for the synthesis of a titanocene-cycloheptyl complex.

Caption: Plausible mechanism of sigma-bond metathesis for Ti-C bond formation.

Conclusion and Future Outlook

This whitepaper provides a foundational guide for the investigation of Ti-C bond formation with cycloheptane, a novel and potentially impactful area of organometallic research. The proposed experimental protocols, based on well-established principles of C-H activation, offer a clear and actionable starting point. The successful synthesis and characterization of titanium-cycloheptyl complexes could unlock new catalytic transformations and provide deeper insights into the fundamental nature of metal-alkane interactions. Future work should focus on exploring the reactivity of these new complexes and expanding the scope of cycloalkane substrates.

A Technical Guide to the C-H Bond Activation of Saturated Hydrocarbons by Low-Valent Titanium Complexes: A Focus on Cycloheptane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct oxidative addition of cycloheptane to a low-valent titanium center is a sparsely documented transformation in peer-reviewed literature. Consequently, this guide provides a foundational overview of the principles of C-H bond activation by low-valent titanium complexes, drawing parallels to the potential reactivity with cycloheptane. The experimental protocols and data tables presented are representative examples based on established organometallic chemistry practices, rather than data from specific cycloheptane-based reactions.

Introduction: The Challenge and Opportunity of C-H Activation

The selective activation and functionalization of carbon-hydrogen (C-H) bonds in saturated hydrocarbons remain a paramount challenge in modern chemistry. Alkanes, such as cycloheptane, are abundant feedstocks, but their chemical inertness, characterized by strong, non-polar C-H bonds, limits their utility as synthetic precursors. Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond (like C-H), leading to an increase in the metal's oxidation state and coordination number.

Low-valent titanium complexes, typically in the Ti(II) or Ti(III) oxidation states, are attractive candidates for mediating such transformations due to their electron-rich nature and the accessibility of a stable Ti(IV) oxidation state. While late transition metals are more commonly associated with C-H activation, early transition metals like titanium offer unique reactivity patterns. This guide explores the theoretical framework, potential mechanisms, and experimental considerations for the oxidative addition of a cycloalkane C-H bond to a low-valent titanium center.

The Mechanism of Oxidative Addition

The oxidative addition of an alkane C-H bond to a metal center is generally believed to proceed through a concerted, three-centered transition state. This process involves the simultaneous formation of a metal-carbon (M-C) and a metal-hydride (M-H) bond, with the cleavage of the C-H bond.

For a generic low-valent titanium complex, LnTi, reacting with cycloheptane, the key steps can be visualized as follows:

-

Alkane Coordination: An initial, weak interaction occurs between the titanium center and the C-H bond of cycloheptane, forming an agostic interaction or a σ-complex.

-

Oxidative Addition: The titanium center formally donates two electrons into the σ* antibonding orbital of the C-H bond, leading to bond cleavage. Concurrently, the bonding electrons from the C-H bond are donated to vacant d-orbitals on the titanium.

-

Product Formation: This results in a stable Ti(IV) cycloheptyl hydride complex, where both the oxidation state and the coordination number of titanium have increased by two.

The overall transformation changes the geometry and electronic properties of the metal center significantly.

Caption: Generalized mechanism for C-H oxidative addition.

Quantitative Data Considerations

As specific data for the oxidative addition of cycloheptane to low-valent titanium is not available, the following table outlines the crucial parameters that researchers should aim to quantify and report when studying such a reaction. This structured format facilitates comparison across different catalytic systems and reaction conditions.

| Parameter | Description | Hypothetical Value/Unit | Analytical Method |

| Reactant Ratios | [Ti Complex] : [Cycloheptane] | 1 : 100 (or as solvent) | - |

| Catalyst Loading | Mol% of the titanium precursor. | 1-5 mol% | - |

| Solvent | Inert solvent to dissolve reactants. | Benzene-d6, Toluene | - |

| Temperature | Reaction temperature. | 25 - 100 °C | Thermocouple |

| Reaction Time | Duration of the experiment. | 1 - 24 hours | - |

| Conversion | Percentage of cycloheptane consumed. | % | Gas Chromatography (GC) |

| Yield | Yield of the Ti(IV) product. | % | NMR Spectroscopy, X-ray |

| ¹H NMR (Hydride) | Chemical shift of the Ti-H proton. | δ 5-15 ppm | ¹H NMR Spectroscopy |

| ¹³C NMR (Ti-C) | Chemical shift of the carbon bonded to Ti. | δ 80-120 ppm | ¹³C NMR Spectroscopy |

| IR Stretch (Ti-H) | Vibrational frequency of the Ti-H bond. | 1500-1800 cm⁻¹ | Infrared Spectroscopy |

Experimental Protocols

The synthesis and manipulation of low-valent titanium complexes require stringent anaerobic and anhydrous conditions due to their high reactivity towards oxygen and moisture. The following section details a generalized protocol for attempting the oxidative addition of an alkane.

-

Inert Atmosphere: All manipulations should be performed using standard Schlenk line techniques or within a nitrogen- or argon-filled glovebox.

-

Solvent Purification: All solvents must be rigorously dried and deoxygenated. Common methods include distillation from sodium/benzophenone (for ethers, hydrocarbons) or passing through activated alumina columns.

-

Reagent Purity: The low-valent titanium precursor must be pure, and the cycloheptane should be dried over a suitable agent (e.g., CaH₂) and distilled before use.

A common method to generate a reactive Ti(II) species is the reduction of a Ti(IV) or Ti(III) precursor.

Example Protocol: Preparation of a masked Ti(II) synthon

-

Setup: In a glovebox, add TiCl₄(THF)₂ (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add 20 mL of anhydrous toluene to the flask and cool the resulting slurry to -78 °C (dry ice/acetone bath).

-

Reduction: Slowly add a solution of 2.0 equivalents of a suitable reducing agent (e.g., potassium graphite, KC₈) in toluene.

-

Reaction: Allow the mixture to stir and slowly warm to room temperature overnight. The color change (e.g., from yellow to dark brown/black) indicates reduction.

-

Isolation: The resulting low-valent titanium species is often used in situ for subsequent reactions due to potential instability.

-

Reaction Vessel: To the freshly prepared solution/slurry of the low-valent titanium complex (1.0 mmol) in toluene (20 mL) within a Schlenk flask, add an excess of purified cycloheptane (e.g., 10 mL, ~80 mmol).

-

Reaction Conditions: Seal the flask and heat the mixture in a thermostatically controlled oil bath to the desired temperature (e.g., 80 °C).

-

Monitoring: Monitor the reaction progress by periodically taking aliquots under an inert atmosphere for analysis by ¹H NMR spectroscopy to look for the appearance of a characteristic downfield hydride resonance and new cycloheptyl group signals.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a stable product is formed, attempt isolation by removing volatile components under vacuum and recrystallizing the residue from a suitable solvent (e.g., pentane or diethyl ether) at low temperature.

-

Characterization: Characterize the product using multinuclear NMR spectroscopy, X-ray crystallography (if suitable crystals are obtained), infrared spectroscopy, and elemental analysis.

Caption: General experimental workflow for C-H activation.

Conclusion

While the oxidative addition of cycloheptane to low-valent titanium remains a largely unexplored area, the fundamental principles of organometallic chemistry provide a strong framework for investigating this reaction. The development of well-defined, highly reactive titanium complexes is crucial for overcoming the kinetic and thermodynamic barriers associated with alkane C-H activation. The protocols and analytical guidelines presented here offer a starting point for researchers aiming to venture into this challenging but potentially rewarding field. Success in this area could unlock new catalytic cycles for the direct functionalization of abundant hydrocarbon feedstocks.

In-depth Technical Guide on the Thermal Stability of Cycloheptane-Titanium Adducts

Disclaimer: The following guide is based on publicly available information and general principles of organometallic chemistry. The specific topic of "thermal stability of cycloheptane-titanium adducts" is highly specialized, and detailed experimental data and established reaction pathways are not widely reported in publicly accessible literature. Therefore, this document provides a foundational understanding based on related compounds and analytical techniques.

Introduction

Organotitanium compounds, which contain a carbon-titanium bond, are significant reagents in organic synthesis and play a crucial role as catalysts in industrial processes, such as Ziegler-Natta polymerization.[1] The stability of these compounds is a critical factor in their application, as their decomposition can lead to loss of catalytic activity or unintended side reactions. This guide explores the thermal stability of cycloheptane-titanium adducts, drawing parallels from the known behavior of other organotitanium complexes.

The thermal stability of organometallic compounds is influenced by several factors, including the nature of the organic ligand, the oxidation state of the metal, and the coordination environment. While specific data on cycloheptane-titanium adducts is scarce, the principles governing the stability of related titanocene and alkyl-titanium complexes can provide valuable insights.

General Principles of Thermal Decomposition in Organotitanium Compounds

The decomposition of organotitanium compounds can proceed through various mechanisms. For titanocene derivatives, decomposition can be initiated photochemically and proceed via an autocatalytic process.[2] The presence of oxygen can sometimes inhibit decomposition by reacting with catalytic intermediates.[2] In contrast, some titanocene derivatives are surprisingly stable in the presence of air and water.[2]

For alkyl-titanium complexes, the strength of the titanium-carbon bond is a key determinant of thermal stability. The relatively large size of the titanium atom and the electron-deficient nature of its tetrahedral complexes can make simple tetraalkyltitanium compounds difficult to isolate.[1]

Hypothetical Experimental Protocol for Assessing Thermal Stability

A comprehensive assessment of the thermal stability of cycloheptane-titanium adducts would involve synthesis followed by detailed thermal analysis.

3.1 Synthesis of Cycloheptane-Titanium Adducts

The synthesis of organotitanium complexes often involves the reaction of a titanium halide, such as titanocene dichloride (Cp₂TiCl₂) or titanium tetrachloride (TiCl₄), with an organometallic reagent. A plausible, though hypothetical, synthetic route for a cycloheptane-titanium adduct could involve the reaction of a titanium precursor with a cycloheptyl-organometallic reagent (e.g., cycloheptyl lithium or a cycloheptyl Grignard reagent).

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of a cycloheptane-titanium adduct.

3.2 Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of these compounds would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature of the compound. For organometallic compounds, weight loss corresponds to the volatilization of the compound or its decomposition products.[3][4]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the temperatures of phase transitions and decomposition.

Detailed Experimental Protocol for TGA:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cycloheptane-titanium adduct is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the sample.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability.

Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of cycloheptane-titanium adducts.

Quantitative Data Summary

As specific data for cycloheptane-titanium adducts are not available, the following table is a template for how such data would be presented. Data for other organometallic compounds are included for illustrative purposes.

| Compound/Adduct | Onset Decomposition Temp. (°C) | Analysis Method | Atmosphere | Reference |

| Hypothetical Cycloheptane-Titanium Adduct | Data Not Available | TGA | Inert | - |

| Compound 1 (Illustrative) | < 100 | TGA | - | [3] |

| Compound 2 (Illustrative) | 254 | TGA | N₂ | [4] |

| Compound 3 (Illustrative) | > 300 | TGA | N₂ | [4] |

Potential Decomposition Pathways

The thermal decomposition of cycloalkanes often involves ring-opening and subsequent fragmentation.[5] For a cycloheptane-titanium adduct, decomposition could be initiated by the cleavage of the titanium-carbon bond.

Possible Decomposition Relationship

Caption: A generalized logical pathway for the thermal decomposition of an organometallic adduct.

Conclusion

While a detailed, data-rich guide on the thermal stability of cycloheptane-titanium adducts is not possible without specific experimental results, this document outlines the fundamental principles and methodologies that would be employed in such a study. The synthesis of these adducts, followed by rigorous thermal analysis using techniques like TGA and DSC, would be essential to characterize their stability. The insights gained from such studies would be valuable for researchers and professionals in fields where organotitanium chemistry is applied, including catalysis and materials science. Further research is needed to isolate and characterize these specific adducts and to determine their precise thermal decomposition profiles and mechanisms.

References

- 1. Organotitanium chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Decomposition Mechanisms of Cyclopentane, Cyclohexane, and Cycloheptane by Flash Pyrolysis Time-of-Flight Mass Spectrometry [escholarship.org]

Methodological & Application

Application Notes and Protocols for the Titanium-Catalyzed Functionalization of Cycloheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of saturated hydrocarbons, such as cycloheptane, represents a significant challenge in synthetic chemistry due to the inertness of C(sp³)–H bonds. Titanium catalysis has emerged as a promising approach to overcome this hurdle, offering pathways for oxidation, amination, borylation, and other valuable transformations. Titanium's abundance, low cost, and low toxicity make it an attractive alternative to precious metal catalysts.[1][2] These application notes provide an overview of plausible titanium-catalyzed methods for the functionalization of cycloheptane, with detailed protocols adapted from studies on analogous alkanes like cyclohexane. The methodologies discussed herein are intended to serve as a foundational guide for researchers exploring the synthetic utility of titanium catalysts in the modification of cycloalkane scaffolds, which are prevalent in many pharmaceutical agents and bioactive molecules.

Titanium-Catalyzed Oxidation of Cycloheptane

The oxidation of cycloheptane to cycloheptanol and cycloheptanone is a crucial transformation for the synthesis of various industrial intermediates. Titanium-based catalysts, particularly in combination with an oxidant, can facilitate this process. The following protocol is adapted from established procedures for cyclohexane oxidation.[3]

Experimental Protocol: Oxidation of Cycloheptane

Materials:

-

Cycloheptane

-

Titanium-Zirconium-Cobalt (Ti-Zr-Co) alloy catalyst (e.g., Ti70Zr10Co20)[3]

-

High-purity oxygen (O₂)

-

Stainless steel autoclave with a Teflon inner liner

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charge a 52 mL stainless steel autoclave with the Ti-Zr-Co catalyst (40 mg) and cycloheptane (8 mL).[3]

-

Seal the autoclave and purge with O₂ to remove air.

-

Pressurize the autoclave with O₂ to 2 MPa.[3]

-

Place the autoclave in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 150 °C).

-

Stir the reaction mixture at a constant rate (e.g., 500 rpm) for the specified reaction time (e.g., 6 hours).[3]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess O₂ in a fume hood.

-

Open the autoclave and collect the liquid product mixture.

-

Analyze the products (cycloheptanol and cycloheptanone) and the conversion of cycloheptane using a gas chromatograph equipped with a suitable column (e.g., a capillary column with a polar stationary phase).

-

Quantify the products using an internal standard method.

Data Presentation: Oxidation of Cycloheptane

The following table summarizes representative data for the oxidation of cyclohexane, which can be used as a benchmark for optimizing the oxidation of cycloheptane.[3]

| Catalyst | Temperature (°C) | Time (h) | Cyclohexane Conversion (%) | Selectivity for Cyclohexanol & Cyclohexanone (%) |

| Ti70Zr10Co20 | 150 | 6 | 6.8 | 90.4 |

Titanium-Catalyzed Photocatalytic Functionalization of Cycloheptane

Photocatalysis using titanium-based materials, such as titanium dioxide (TiO₂), offers a green and efficient method for C–H bond activation. This approach can be applied to the functionalization of cycloheptane, including oxidation and alkylation, under mild conditions.[4][5][6]

Experimental Protocol: Photocatalytic Oxidation of Cycloheptanol

This protocol is based on the photocatalytic oxidation of various cycloalkanols, including cycloheptanol, using TiO₂.[7]

Materials:

-

Cycloheptanol

-

Titanium dioxide (TiO₂, e.g., Degussa P25)

-

Acetonitrile (solvent)

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

Magnetic stirrer

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Prepare a 0.1 M solution of cycloheptanol in acetonitrile.[7]

-

In a 75 mL reaction vessel, add the cycloheptanol solution and the TiO₂ photocatalyst (e.g., 25 mg).

-

Place the reaction vessel in the photoreactor and commence stirring.

-

Irradiate the mixture with the UV lamp while maintaining a constant temperature (e.g., 25 °C).

-

Take aliquots of the reaction mixture at different time intervals.

-

Filter the aliquots to remove the TiO₂ catalyst before analysis.

-

Analyze the samples by GC-MS to determine the conversion of cycloheptanol and the formation of cycloheptanone.

Data Presentation: Photocatalytic Oxidation of Cycloalkanols

The table below presents data from the photocatalytic oxidation of various cycloalkanols, demonstrating the feasibility of this method for cycloheptanol.[7]

| Substrate | Conversion (%) | Selectivity for Cycloalkanone (%) |

| Cyclopentanol | 94.2 | >85 |

| Cyclohexanol | 71.6 | >85 |

| Cycloheptanol | 100 | >85 |

Experimental Protocol: Photoalkylation of Cycloheptane

This protocol is adapted from the titanium(IV) chloride-catalyzed photoalkylation of alkanes.[5]

Materials:

-

Cycloheptane

-

Radical acceptor (e.g., an electron-deficient alkene)

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

Photoreactor with a suitable light source (e.g., blue LEDs)

-

Schlenk line for inert atmosphere techniques

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, dissolve the radical acceptor in the anhydrous solvent.

-

Add an excess of cycloheptane to the solution.

-

Cool the mixture to 0 °C and add TiCl₄ dropwise.

-

Irradiate the reaction mixture with the light source at room temperature for the specified time (e.g., 24 hours).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Titanium-Pincer Complexes for Dehydrogenation of Cycloheptane

Pincer-ligated transition metal complexes are effective catalysts for the dehydrogenation of alkanes.[8][9] While specific applications to cycloheptane are not widely reported, titanium-pincer complexes represent a promising avenue for the conversion of cycloheptane to cycloheptene.

Experimental Protocol: Dehydrogenation of Cycloheptane (Hypothetical)

This protocol is based on general procedures for alkane dehydrogenation using pincer complexes.[9]

Materials:

-

Cycloheptane

-

Titanium-pincer complex (e.g., (PCP)TiCl₂)[8]

-

Hydrogen acceptor (e.g., tert-butylethylene)

-

High-boiling point solvent (e.g., dodecane)

-

Schlenk tube or similar reaction vessel

Procedure:

-

In a glovebox, charge a Schlenk tube with the titanium-pincer complex, the hydrogen acceptor, and the solvent.

-

Add cycloheptane to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) in an oil bath with stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Upon completion, cool the reaction to room temperature and analyze the final product mixture to determine the yield of cycloheptene.

Visualizations of Reaction Pathways

Logical Workflow for Catalyst Screening in Cycloheptane Oxidation

Caption: Workflow for screening and optimizing titanium catalysts for cycloheptane oxidation.

Proposed Mechanism for TiO₂-Photocatalyzed Oxidation

Caption: Simplified mechanism for the photocatalytic oxidation of cycloheptane using TiO₂.

Proposed Catalytic Cycle for Photoalkylation with TiCl₄

Caption: Proposed catalytic cycle for the photoalkylation of cycloheptane mediated by TiCl₄.[4]

References

- 1. Ti-Catalyzed and -Mediated Oxidative Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexane oxidation catalyzed by titanium silicalite (TS-1): Overoxidation and comparison with other oxidation systems (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Titanium(IV) Chloride-Catalyzed Photoalkylation via C(sp3)-H Bond Activation of Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.utwente.nl [research.utwente.nl]

- 7. researchgate.net [researchgate.net]

- 8. PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydrogenation of Alkanes and Aliphatic Groups by Pincer-Ligated Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cycloheptane Dehydrogenation Using Titanium-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydrogenation of cycloalkanes is a pivotal transformation in organic synthesis, providing access to unsaturated cyclic systems that are valuable building blocks for pharmaceuticals, advanced materials, and fine chemicals. Cycloheptatriene, the product of cycloheptane dehydrogenation, is a particularly interesting scaffold due to its unique electronic and structural properties, making it a precursor for various complex molecules. Titanium-based catalysts have emerged as a promising class of catalysts for C-H activation and dehydrogenation reactions due to titanium's abundance, low cost, and versatile redox chemistry.[1]

These application notes provide a comprehensive overview and detailed protocols for researchers interested in exploring the dehydrogenation of cycloheptane using titanium-based catalysts. While direct literature on this specific transformation is limited, the following protocols and data are compiled from studies on analogous cycloalkanes, primarily cyclooctane and cyclohexane, offering a robust starting point for investigation.[2][3]

Data Presentation: Performance of Titanium-Based Catalysts in Cycloalkane Dehydrogenation

The following table summarizes the performance of various titanium-based catalytic systems in the dehydrogenation of cycloalkanes. This data, primarily from studies on cyclooctane, provides a benchmark for catalyst performance and highlights key parameters influencing the reaction.

| Catalyst System | Substrate | Co-catalyst | Temperature (°C) | Reaction Time (h) | Turnover Number (TON) | Selectivity (%) | Reference |

| Titanium Complexes with N,O-chelating ligands | Cyclooctane | MAO | 300 | 16 | 1.7–18.7 | >90 for Cyclooctene | [2] |

| ansa-Amido Titanium Complexes | Cyclooctane | MAO | 300 | 16 | up to 26.5 | Not Specified | [3] |

| Cp₂TiCl₂ | Cyclooctane | MAO | 300 | 16 | ~5 | Not Specified | [3] |

| Supported Pd/TiOₓ | Cyclohexene | None | 150-300 | Continuous Flow | N/A (Conversion up to 81%) | >97 for Benzene | [4] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of titanium-based catalysts and their application in cycloalkane dehydrogenation.

Protocol 1: Synthesis of a Titanium(IV) Catalyst with N,O-Chelating Ligands

This protocol describes the synthesis of a representative titanium complex with a chelating ligand, similar to those reported to be active in cyclooctane dehydrogenation.[2]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Salicylaldimine-based ligand (e.g., N-(2-hydroxybenzylidene)aniline)

-

Anhydrous Toluene

-

Triethylamine (NEt₃)

-

Schlenk line and glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the salicylaldimine-based ligand (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.

-

Add triethylamine (1.1 mmol) to the solution and stir for 10 minutes at room temperature.

-

In a separate Schlenk flask, prepare a solution of TiCl₄ (1.0 mmol) in anhydrous toluene (10 mL).

-

Slowly add the TiCl₄ solution to the ligand solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

A precipitate will form. Filter the solid under an inert atmosphere, wash with cold anhydrous toluene (2 x 10 mL) and then with anhydrous pentane (2 x 10 mL).

-

Dry the resulting solid under vacuum to yield the titanium(IV) complex.

-

Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Protocol 2: Catalytic Dehydrogenation of Cycloheptane

This protocol outlines a general procedure for the catalytic dehydrogenation of cycloheptane. It is based on conditions reported for cyclooctane dehydrogenation.[2][3]

Materials:

-

Titanium-based catalyst (from Protocol 1 or commercially available)

-

Cycloheptane

-

Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

-

Anhydrous toluene or other high-boiling point solvent (e.g., decalin)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Gas chromatograph (GC) or GC-MS for product analysis

-

Internal standard (e.g., dodecane)

Procedure:

-

Thoroughly dry the autoclave reactor and purge with an inert gas.

-

Under an inert atmosphere, add the titanium-based catalyst (e.g., 0.01 mmol) and anhydrous toluene (10 mL) to the reactor.

-

Add the cycloheptane substrate (e.g., 1.0 mmol) and the internal standard to the reactor.

-

Carefully add the MAO solution as a co-catalyst. The molar ratio of Al:Ti is a critical parameter and should be optimized (e.g., starting with 100:1).

-

Seal the reactor and place it in the heating mantle.

-

Heat the reaction mixture to the desired temperature (e.g., 250-350 °C) with constant stirring. The optimal temperature will need to be determined experimentally.

-

Maintain the reaction at the set temperature for a specified time (e.g., 4-24 hours).

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent any excess pressure.

-

Open the reactor and quench the reaction by the slow addition of a small amount of water or dilute HCl.

-

Extract the organic phase with a suitable solvent (e.g., diethyl ether).

-

Analyze the organic phase by GC or GC-MS to determine the conversion of cycloheptane and the selectivity for cycloheptatriene and other products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic dehydrogenation of cycloheptane.

References

- 1. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Low-Temperature Selective Oxidative Dehydrogenation of Cyclohexene by Titania-Supported Nanostructured Pd, Pt, and Pt–Pd Catalytic Films - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Reactivity of Titanacycloheptanes

Audience: Researchers, scientists, and drug development professionals.

Note on the State of Research: Direct synthesis and detailed reactivity studies of unsubstituted titanacycloheptane are not well-documented in peer-reviewed literature. The seven-membered titanacycle remains an elusive target. However, the formation of related seven-membered rings containing heteroatoms, specifically 2-oxa- and 2-azatitanacycloheptanes, has been proposed to occur from the reaction of smaller titanacycles. Due to the limited availability of experimental data on titanacycloheptanes, this document will focus on the well-established synthesis and reactivity of titanacyclopentanes as a model system. The principles and reactions outlined for titanacyclopentanes provide a foundational understanding that can inform future research into larger titanacycles like titanacycloheptane.

Part 1: Synthesis of Titanacyclopentanes as a Model System

Titanacyclopentanes are typically synthesized from the reduction of a titanocene dihalide, such as titanocene dichloride (Cp₂TiCl₂), in the presence of two equivalents of an alkene. An alternative route involves the reaction of a titanocene equivalent with a 1,4-dihalo- or 1,4-dimetalloalkane.

Experimental Protocol: Synthesis of Titanacyclopentane from Titanocene Dichloride and Ethene

This protocol describes the in-situ generation of the "titanocene" equivalent from titanocene dichloride and its subsequent reaction with ethene to form the parent titanacyclopentane.

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Magnesium turnings (activated)

-

Ethene (lecture bottle or balloon)

-

Tetrahydrofuran (THF), freshly distilled and degassed

-

Anhydrous, degassed solvents (for washing and extraction)

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add titanocene dichloride (1.00 g, 4.02 mmol) and activated magnesium turnings (0.195 g, 8.04 mmol).

-

Add freshly distilled and degassed THF (50 mL) to the flask.

-

The mixture is stirred vigorously at room temperature. The color of the solution will gradually change from red to dark green-brown, indicating the formation of the reduced titanocene species. This process may take several hours.

-

Once the reduction is complete (as indicated by the disappearance of the red color), introduce ethene gas into the reaction vessel. This can be done by bubbling a slow stream of ethene through the solution or by maintaining a positive pressure of ethene from a balloon.

-

Continue stirring under the ethene atmosphere for 2-4 hours at room temperature.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is extracted with an anhydrous, degassed solvent such as pentane or toluene.

-

The extract is filtered through a cannula to remove magnesium salts and other insoluble byproducts.

-

The solvent is removed from the filtrate under reduced pressure to yield the titanacyclopentane product, which should be stored under an inert atmosphere.

Quantitative Data:

| Precursor | Reagents | Product | Yield (%) | Reference Spectroscopic Data (¹H NMR, δ, ppm) |

| Titanocene Dichloride | Mg, Ethene | Titanacyclopentane | >80 | 3.55 (s, 10H, Cp), 1.5-1.7 (m, 4H, α-CH₂), 0.8-1.0 (m, 4H, β-CH₂) (Values are approximate and depend on the specific literature source) |

Synthesis Workflow

Application Notes and Protocols: Cycloheptane Oxidation Catalyzing by Titanium Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of cycloalkanes is a fundamentally important chemical transformation, providing key intermediates for the synthesis of polymers, pharmaceuticals, and fine chemicals. Cycloheptanone and cycloheptanol, the primary oxidation products of cycloheptane, are valuable precursors in organic synthesis. The use of heterogeneous catalysts, particularly titanium oxides, offers a promising avenue for efficient and environmentally benign oxidation processes. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its low cost, chemical stability, and high reactivity under UV irradiation. This document provides detailed application notes and protocols for the oxidation of cycloheptane using titanium oxide-based catalysts, with a focus on photocatalytic methods.

Data Presentation

The following tables summarize quantitative data from studies on the oxidation of cycloalkanes using titanium oxide-based catalysts. While specific data for cycloheptane oxidation is limited, the data for the closely related cycloheptanol and the analogous cyclohexane provide valuable benchmarks.

Table 1: Photocatalytic Oxidation of Cycloalkanols using TiO₂ (Degussa P25) [1]

| Substrate | Conversion (%) | Primary Product | Selectivity (%) | Reaction Time (hrs) | Solvent |

| Cycloheptanol | 100 | Cycloheptanone | >85 | 20 | Acetonitrile |

| Cyclohexanol | 71.6 | Cyclohexanone | >85 | 20 | Acetonitrile |

| Cyclopentanol | 94.2 | Cyclopentanone | >85 | 20 | Acetonitrile |

Table 2: Oxidation of Cyclohexane using Modified Titanium Oxide Catalysts

| Catalyst | Oxidant | Conversion (%) | Primary Products | Selectivity (%) | Temperature (°C) | Reference |

| V₂O₅-TiO₂ | H₂O₂ | ~8 | Cyclohexanol | 76 | Not Specified | [2] |

| H₄[α-SiW₁₂O₄₀]/TiO₂ | H₂O₂ | Not Specified | Cyclohexanone (major) | Not Specified | 70 | [3] |

| Au-Pd/TiO₂ | In-situ H₂O₂ | Not Specified | Cyclohexanone & Cyclohexanol | Not Specified | Not Specified | [4][5] |

| V₂O₅@TiO₂ | O₂ (simulated solar light) | 18.9 | Cyclohexanone & Cyclohexanol | ~100 | Not Specified | [6] |

Experimental Protocols

Protocol 1: Photocatalytic Oxidation of Cycloheptane using TiO₂ Nanoparticles

This protocol is adapted from the photocatalytic oxidation of cycloheptanol and is expected to yield primarily cycloheptanone.[1]

1. Materials:

-

Cycloheptane (substrate)

-

Titanium dioxide (TiO₂, e.g., Degussa P25)

-

Acetonitrile (solvent, HPLC grade)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution, optional co-oxidant)[1]

-

Internal standard for GC analysis (e.g., dodecane)

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp, λ > 300 nm) and magnetic stirring.

2. Catalyst Preparation:

-

Commercial TiO₂ nanoparticles (e.g., Degussa P25) are typically used directly. It is recommended to dry the catalyst at 120°C for 24 hours before use to remove adsorbed water.[1]

3. Reaction Procedure:

-

Prepare a 0.1 M solution of cycloheptane in acetonitrile in a quartz reaction vessel.

-

Add the TiO₂ catalyst to the solution to create a suspension. A typical catalyst loading is 1 g/L.

-

For enhanced reaction rates, hydrogen peroxide can be added to the mixture.[1]

-

Seal the reaction vessel and place it in the photoreactor.

-

Purge the suspension with oxygen or air for 15-20 minutes prior to irradiation.

-

Turn on the UV lamp and begin vigorous stirring to maintain a uniform suspension.

-

Maintain the reaction at a constant temperature (e.g., 25°C) using a cooling system if necessary.

-

Monitor the reaction progress by withdrawing aliquots at specific time intervals (e.g., every hour).

-

Filter the aliquots through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst particles before analysis.

4. Product Analysis (GC-MS):

-

Dilute the filtered aliquots with a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard.

-

Analyze the samples using a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify and quantify the products.

-

Typical GC conditions:

-

Column: HP-5ms (30m x 0.25mm, 0.25µm film thickness) or equivalent.[7]

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Detector: Mass Spectrometer operating in electron ionization (EI) mode.

-

-

Identify products by comparing their mass spectra and retention times with authentic standards of cycloheptanone and cycloheptanol.

-

Quantify the conversion of cycloheptane and the yield of each product using the internal standard method.[7]

Protocol 2: Synthesis of V₂O₅-TiO₂ Catalyst via Sol-Gel Method

This protocol describes the preparation of a vanadium-titanium mixed oxide catalyst.[2]

1. Materials:

-

Titanium (IV) butoxide (Ti(OC₄H₉)₄)

-

Vanadium (V) oxide (V₂O₅)

-

Butanol

-

Acetic acid

-

Deionized water

2. Synthesis Procedure:

-

Dissolve a calculated amount of V₂O₅ in a mixture of butanol and acetic acid with stirring.

-

In a separate flask, dissolve titanium (IV) butoxide in butanol.

-

Slowly add the vanadium solution to the titanium solution under vigorous stirring.

-

Add deionized water dropwise to initiate hydrolysis and gelation.

-

Continue stirring the resulting gel for several hours at room temperature.

-

Dry the gel in an oven at 100-120°C overnight.

-

Calcify the dried solid in a furnace at a specified temperature (e.g., 300°C) for several hours in air to obtain the V₂O₅-TiO₂ catalyst.

Visualizations

Caption: Experimental workflow for cycloheptane oxidation.

Caption: Photocatalytic oxidation mechanism of cycloheptane on TiO₂.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Use of Cycloheptane as a Solvent in Titanium-Mediated Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Titanium-mediated polymerization, particularly Ziegler-Natta catalysis, is a cornerstone of polyolefin production. The choice of solvent is a critical parameter that can influence catalyst activity, polymer properties, and processability. While common non-polar solvents like hexane, heptane, and toluene are frequently employed, this document explores the use of cycloheptane as a viable alternative. Cycloheptane, a non-polar cycloalkane, shares similar physical and chemical properties with other saturated hydrocarbons, making it a suitable medium for titanium-based catalyst systems. These notes provide an overview, data from analogous systems, and a general protocol for conducting titanium-mediated olefin polymerization in cycloheptane.

Physicochemical Properties of Cycloheptane

Understanding the properties of cycloheptane is essential for its use as a polymerization solvent. It is a colorless, oily liquid with low water solubility, which is advantageous for minimizing catalyst deactivation by protic impurities.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1] |

| Molar Mass | 98.19 g/mol | [1] |

| Boiling Point | 118.4 °C | [1] |

| Melting Point | -12 °C | [1] |

| Density | 0.811 g/cm³ | [1] |

| Solubility in water | Negligible | [1] |

| Flash Point | 6 °C | [1] |

Data Presentation: Polymerization in Non-Polar Solvents

While specific data for cycloheptane is scarce in the literature, the following tables summarize representative quantitative data for ethylene and propylene polymerization in other non-polar alkane solvents using titanium-based catalysts. This data serves as a valuable reference point for anticipating the outcomes of polymerization in cycloheptane.

Table 1: Ethylene Polymerization with TiCl₄/Al(C₂H₅)₃ Catalyst System in Heptane

| Entry | Al/Ti Molar Ratio | Temperature (°C) | Monomer Pressure (atm) | Polymerization Time (h) | Activity (kg Polymer / mol Ti·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 1 | 50 | 70 | 5 | 1 | 150 | 250,000 | 4.5 |

| 2 | 100 | 70 | 5 | 1 | 250 | 220,000 | 4.8 |

| 3 | 150 | 70 | 5 | 1 | 300 | 200,000 | 5.1 |

| 4 | 100 | 80 | 5 | 1 | 280 | 180,000 | 5.5 |

| 5 | 100 | 70 | 10 | 1 | 450 | 230,000 | 4.7 |

Data is representative and compiled from typical Ziegler-Natta polymerization results. Actual results may vary.

Table 2: Propylene Polymerization with MgCl₂-supported TiCl₄ Catalyst in Hexane

| Entry | Al/Ti Molar Ratio | Temperature (°C) | Monomer Pressure (atm) | Polymerization Time (h) | Activity (kg Polymer / mol Ti·h) | Isotacticity (%) |

| 1 | 200 | 60 | 7 | 2 | 400 | 92 |

| 2 | 300 | 60 | 7 | 2 | 550 | 95 |

| 3 | 300 | 70 | 7 | 2 | 650 | 94 |

| 4 | 300 | 60 | 10 | 2 | 700 | 95 |

Data is representative and compiled from typical Ziegler-Natta polymerization results.[2][3] Actual results may vary.

Experimental Protocols

The following are generalized protocols for the polymerization of ethylene and propylene using a titanium-based catalyst system. These protocols are based on established procedures in similar non-polar solvents and can be adapted for use with cycloheptane. Strict adherence to inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial for success, as the catalyst components are highly sensitive to air and moisture.

Protocol 1: Ethylene Polymerization using a TiCl₄/Al(C₂H₅)₃ Catalyst System

Materials:

-

Titanium tetrachloride (TiCl₄) solution in a hydrocarbon solvent

-

Triethylaluminium (Al(C₂H₅)₃) solution in a hydrocarbon solvent

-

Cycloheptane (anhydrous, deoxygenated)

-

Ethylene gas (polymerization grade)

-

Nitrogen or Argon gas (high purity)

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

Acetone

Equipment:

-

Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and gas inlet/outlet

-

Schlenk line or glovebox

-

Syringes and cannulas for transferring air-sensitive reagents

-

Filtration apparatus

-

Drying oven

Procedure:

-